META060 is a reduced iso-alpha acid derived from the hops plant, Humulus lupulus L. This compound has garnered attention for its potential therapeutic properties, particularly in the context of metabolic disorders such as obesity and insulin resistance. META060 is recognized for its ability to modulate metabolic pathways, improve glucose homeostasis, and exert anti-inflammatory effects, making it a subject of interest in both pharmacological and nutritional research.
META060 exhibits several biological activities that contribute to its therapeutic potential:
The synthesis of META060 involves several chemical transformations of iso-alpha acids obtained from hops. Common methods include:
META060 is primarily studied for its applications in:
Research has indicated that META060 interacts with various biological systems:
Several compounds share structural or functional similarities with META060. Here are some notable examples:
Compound | Source | Key Properties |
---|---|---|
Rosiglitazone | Synthetic | Thiazolidinedione class; improves insulin sensitivity; anti-inflammatory effects. |
Dihydroiso-alpha acids | Hops | Similar metabolic effects but less potent than META060 in certain studies. |
Tetrahydroiso-alpha acids | Hops | Related compounds that also exhibit beneficial metabolic effects but differ slightly in structure and potency. |
Hexahydroiso-alpha acids | Hops | More reduced form; may have different bioavailability and efficacy profiles compared to META060. |
META060 stands out due to its specific combination of anti-inflammatory and metabolic regulatory effects derived from its unique structure as a reduced iso-alpha acid. While other compounds like rosiglitazone also target insulin sensitivity, META060's natural origin from hops and its broader profile of benefits make it particularly appealing for further research into dietary applications.
META060 represents a chemically modified class of hop-derived compounds with the molecular formula C21H30O5 and a molecular weight of 362.47 grams per mole [2] [5]. This compound, scientifically designated as tetrahydro iso-alpha acids, belongs to the family of reduced hop bitter acids that have undergone specific chemical modifications to enhance their stability and biological properties [2] [7]. The molecular formula reflects the presence of twenty-one carbon atoms, thirty hydrogen atoms, and five oxygen atoms, which collectively form the structural backbone of this bioactive compound [8] [12].
The molecular weight of 362.47 grams per mole positions META060 within the range of medium-sized organic molecules, providing sufficient structural complexity for diverse biological interactions while maintaining favorable pharmacokinetic properties [2] [32]. This specific molecular composition has been consistently reported across multiple independent research studies, establishing a reliable chemical identity for META060 [5] [28].
Parameter | Value | Chemical Classification |
---|---|---|
Molecular Formula | C21H30O5 | Hop-derived Compound |
Molecular Weight | 362.47 g/mol | Medium-sized Organic Molecule |
Chemical Name | Tetrahydro-iso-alpha acids | Modified Bitter Acid |
Compound Class | Reduced Hop Acids | Phytochemical Derivative |
The core structural feature of META060 centers around a modified cyclopentane ring system that distinguishes it from its parent iso-alpha acid compounds [9] [12]. This five-membered ring configuration has undergone acyloin-type ring contraction during the isomerization process, transforming the original six-membered alpha-acid ring into the characteristic cyclopentane structure [9] [13]. The ring system contains multiple substituents that define the compound's chemical behavior and biological activity [12] [14].
The cyclopentane ring in META060 exhibits a planar conformation that facilitates optimal spatial arrangement of functional groups [18] [21]. This ring configuration contains two chiral centers at carbon positions 4 and 5, which contribute to the compound's stereochemical complexity [9] [12]. The ring system serves as the central pharmacophore, providing the structural framework necessary for biological target recognition and binding [7] [20].
The modified nature of this cyclopentane ring distinguishes META060 from conventional cyclic compounds through the presence of multiple hydroxyl groups and carbonyl functionalities directly attached to the ring structure [12] [20]. These modifications enhance the compound's ability to participate in hydrogen bonding interactions and influence its overall molecular geometry [7] [23].
META060 exhibits complex stereochemistry characterized by multiple chiral centers that generate distinct isomeric forms with potentially different biological activities [9] [12]. The compound exists as both cis and trans diastereomers, differing at carbon atom 4 of the cyclopentane ring system [9] [24]. Research has established that the absolute configuration of the major isomer follows a (4S, 5R) arrangement for the cis form and (4S, 5S) for the trans configuration [9].
The stereochemical complexity of META060 arises from the isomerization process that converts the parent humulone compound through acyloin rearrangement, creating two distinct chiral centers [9] [13]. X-ray crystallographic studies have definitively established that the isomerization proceeds with net retention of configuration from the tertiary alcohol in humulone to the alpha-hydroxy ketone functionality in META060 [9].
The presence of multiple stereocenters in META060 contributes to its enhanced biological activity compared to non-chiral analogs [7] [9]. Different stereoisomers of tetrahydro iso-alpha acids demonstrate varying degrees of biological potency, with specific configurations showing preferential binding to target proteins and enzymes [4] [7]. This stereochemical diversity provides opportunities for selective biological interactions and contributes to the compound's multifaceted pharmacological profile [2] [4].
META060 contains multiple functional groups that serve as reactive centers for biological interactions and chemical transformations [12] [20]. The primary functional groups include a cyclopentenone ring system, alpha-hydroxy ketone functionality, tertiary alcohol groups, and saturated alkyl side chains [12] [23]. These functional groups collectively determine the compound's chemical reactivity and biological activity profile [20] [22].
The cyclopentenone ring serves as the central electrophilic center, providing sites for nucleophilic attack and enzyme-substrate interactions [20] [23]. The alpha-hydroxy ketone functionality at ring positions C4-C5 acts as both hydrogen bond donor and acceptor, facilitating protein binding interactions [12] [20]. The tertiary alcohol groups contribute additional hydrogen bonding capacity while enhancing the compound's solubility characteristics [23].
The saturated alkyl chains in META060 result from the hydrogenation of double bonds present in the parent iso-alpha acids [2] [24]. These saturated side chains eliminate the photosensitive double bonds that cause degradation in conventional hop acids, significantly enhancing the compound's stability [22] [35]. The carbonyl groups distributed throughout the structure provide additional electrophilic centers that participate in enzyme inhibition mechanisms [4] [20].
Functional Group | Location | Chemical Reactivity | Biological Function |
---|---|---|---|
Cyclopentenone Ring | Central Structure | Electrophilic Center | Core Pharmacophore |
Alpha-Hydroxy Ketone | Ring Positions C4-C5 | H-bond Donor/Acceptor | Enzyme Binding |
Tertiary Alcohol | Ring Position C4 | H-bond Donor | Protein Interactions |
Saturated Alkyl Chains | Side Chains | Hydrophobic Interactions | Membrane Permeability |
Carbonyl Groups | Ring and Side Chains | Electrophilic Centers | Enzyme Inhibition |
META060 demonstrates significant structural and chemical differences compared to its parent iso-alpha acid compounds, primarily resulting from the hydrogenation of reactive double bonds in the side chains [2] [24]. The parent iso-alpha acids contain unsaturated side chains with carbon-carbon double bonds that render them susceptible to photolytic degradation and chemical instability [22] [35]. In contrast, the tetrahydro modification in META060 involves complete saturation of these double bonds, creating a more stable molecular structure [24] [35].
The hydrophobicity profile of META060 differs markedly from parent iso-alpha acids, with logarithmic partition coefficient values ranging from 3.1 to 4.4 compared to 2.8 to 3.0 for conventional iso-alpha acids [24] [36]. This increased hydrophobicity enhances membrane permeability and biological bioavailability [24] [28]. The enhanced lipophilicity allows META060 to penetrate biological membranes more effectively, contributing to its improved pharmacological properties [2] [24].
Chemical stability represents another crucial difference between META060 and parent iso-alpha acids [22] [35]. The saturated side chains in META060 prevent the formation of reactive free radicals that cause light-induced degradation in conventional hop acids [22] [35]. This structural modification eliminates the photosensitive 3-methyl-2-butenyl groups that undergo cleavage when exposed to ultraviolet light, preventing the formation of undesirable sulfur-containing degradation products [35].
Property | META060 | Parent Iso-Alpha Acids |
---|---|---|
Side Chain Saturation | Fully Saturated | Unsaturated Double Bonds |
UV Stability | Enhanced | Limited |
Log P Value | 3.1 - 4.4 | 2.8 - 3.0 |
Membrane Permeability | Increased | Moderate |
Chemical Stability | High | Moderate |
Photodegradation | Resistant | Susceptible |
Tetrahydro-Isohumulone represents the predominant component of META060, typically comprising 35 to 70 percent of the total composition depending on the source hop variety and processing conditions [11] [34]. This compound maintains the molecular formula C21H30O5 with a molecular weight of 362.47 grams per mole, identical to the overall META060 specification [12] [13]. The structure features an isovaleryl side chain characterized by the CH2CH(CH3)2 group, which provides the compound with its distinctive chemical properties [11] [14].
The tetrahydro modification of isohumulone involves the complete hydrogenation of both carbon-carbon double bonds present in the side chains of the parent compound [35] [38]. This reduction process eliminates the photosensitive prenyl groups that cause light-induced degradation, significantly enhancing the compound's stability profile [22] [35]. The resulting saturated alkyl chains contribute to the compound's increased hydrophobicity and improved membrane permeability characteristics [24] [38].
Tetrahydro-Isohumulone exhibits specific stereochemical configurations that influence its biological activity [9] [12]. The compound exists in both cis and trans isomeric forms, with the cis configuration typically predominating in commercial preparations [9] [24]. X-ray crystallographic analysis has confirmed the absolute stereochemistry of these isomers, providing definitive structural assignments for pharmaceutical and research applications [9].
Tetrahydro-Isocohumulone constitutes the second major component of META060, representing approximately 20 to 65 percent of the total composition in typical preparations [11] [34]. This compound differs from tetrahydro-isohumulone through its distinctive side chain structure, featuring an isobutyryl group characterized by the CH(CH3)2 configuration [11] [15]. The molecular formula C20H28O5 and molecular weight of 348.44 grams per mole distinguish this component from other META060 constituents [15].
The structural differences in tetrahydro-isocohumulone arise from the presence of a shorter branched alkyl side chain compared to the isovaleryl group found in tetrahydro-isohumulone [11] [15]. This structural variation influences the compound's physical properties, including solubility characteristics and biological activity profile [24] [28]. The reduced molecular size enhances water solubility while maintaining the beneficial stability characteristics associated with the tetrahydro modification [15] [38].
Research has demonstrated that tetrahydro-isocohumulone contributes significantly to the overall biological activity of META060 preparations [2] [4]. The compound exhibits potent anti-inflammatory properties through inhibition of nuclear factor-kappa B signaling pathways [4] [25]. The presence of this component in META060 formulations enhances the compound's therapeutic potential for metabolic and inflammatory conditions [2] [28].
Tetrahydro-Isoadhumulone represents the minor component of META060, typically present in concentrations ranging from 10 to 15 percent of the total composition [11] [34]. This compound shares the molecular formula C21H30O5 and molecular weight of 362.47 grams per mole with tetrahydro-isohumulone, but differs in its side chain configuration [11] [13]. The distinctive feature of tetrahydro-isoadhumulone lies in its 2-methylbutyryl side chain, characterized by the CH(CH3)CH2CH3 group structure [11] [14].
The 2-methylbutyryl side chain in tetrahydro-isoadhumulone provides unique stereochemical properties that contribute to the overall biological activity profile of META060 [11] [24]. This branched alkyl chain configuration influences the compound's three-dimensional structure and molecular interactions with biological targets [9] [20]. The presence of an additional methyl branch creates distinctive steric effects that may enhance selectivity for specific enzyme and receptor binding sites [4] [7].
Despite its lower concentration in META060 preparations, tetrahydro-isoadhumulone contributes measurably to the compound's overall pharmacological properties [2] [11]. The compound demonstrates synergistic effects when combined with other META060 components, enhancing the overall therapeutic potential of the mixture [2] [28]. Research indicates that this component plays a specific role in modulating inflammatory responses and metabolic pathways [4] [25].
Component | Molecular Formula | Molecular Weight | Side Chain Structure | Typical Proportion |
---|---|---|---|---|
Tetrahydro-Isohumulone | C21H30O5 | 362.47 g/mol | CH2CH(CH3)2 | 35-70% |
Tetrahydro-Isocohumulone | C20H28O5 | 348.44 g/mol | CH(CH3)2 | 20-65% |
Tetrahydro-Isoadhumulone | C21H30O5 | 362.47 g/mol | CH(CH3)CH2CH3 | 10-15% |